![molecular formula C15H15N3O3S B4626707 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide often involves chemoselective conjugate addition and cyclization reactions. For example, allylic and propargylic amines can undergo conjugate addition to vinyl sulfones, followed by cyclization using tributyltin hydride to afford pyrrolidine derivatives in satisfactory yields (Giovannini & Petrini, 1998). Additionally, the annulation reactions of N-allylbenzamides with N-sulfonylaminopyridinium salts under photoinduced conditions have been developed to yield benzosultams and sulfonamidylated oxazoline derivatives, showcasing the versatility of such compounds in synthesis (Pan et al., 2023).

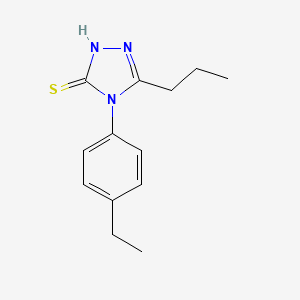

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide can be quite complex, with potential for extended π-conjugation and significant intramolecular interactions. For instance, extended π-conjugated chromophores based on methyl pyridinium compounds have been synthesized, demonstrating the role of hydrogen bonding in molecular packing (Antony et al., 2019).

Chemical Reactions and Properties

The chemical behavior of 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide derivatives is characterized by their reactivity in various organic reactions. For instance, the intramolecular cyclization of 1-sulfonimidoyl-substituted azaoctenes has been explored, leading to the synthesis of fused bicyclic amino acids with a hexahydro-cyclopenta[c]pyridine skeleton, highlighting the compound's utility in complex organic synthesis (Günter & Gais, 2003).

Physical Properties Analysis

The physical properties of 4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide and its derivatives can vary significantly depending on their molecular structure. For example, the conformational polymorphism observed in sulfapyridine, a related compound, illustrates the potential diversity in crystal structures and physical forms, which can affect solubility, stability, and reactivity (Bar & Bernstein, 1985).

Chemical Properties Analysis

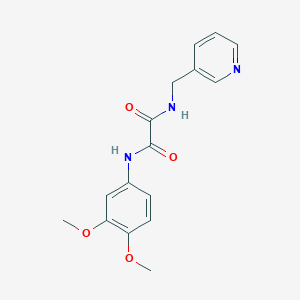

The chemical properties of such compounds are influenced by their functional groups and molecular architecture. For instance, the presence of the sulfonamide group can confer specific reactivity patterns, such as in the synthesis of N-sulfonylamidines via a multicomponent reaction involving sulfonyl azide, alkyne, and amine, showcasing the chemical versatility of these compounds (Bae et al., 2005).

Scientific Research Applications

Sulfonamidopyrrolidinone Factor Xa Inhibitors A significant application of similar sulfonamide compounds is found in the development of factor Xa (fXa) inhibitors, which are crucial for controlling thrombosis. The research by Choi-Sledeski et al. (1999) focused on sulfonamidopyrrolidinones, leading to the discovery of potent fXa inhibitors. These inhibitors, including compounds like RPR130737, demonstrated excellent potency and selectivity, showing effectiveness in thrombosis assays both in vitro and in vivo. This study highlights the potential of sulfonamide-based compounds in the development of therapeutic agents targeting blood coagulation processes (Y. M. Choi-Sledeski et al., 1999).

Antibody Generation for Sulfonamide Antibiotics Another application area is in the generation of antibodies for sulfonamide antibiotics, as explored by Adrián et al. (2009). Their work led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a range of sulfonamide antibiotic congeners in milk samples. This advancement in immunoreagent development showcases the role of sulfonamide compounds in enhancing food safety and regulatory compliance (J. Adrián et al., 2009).

Polyelectrolyte Films and Gas Permeability Sulfonamide functionalities are also pivotal in the domain of material science, particularly in the development of polyelectrolyte films. For instance, Tagliazucchi et al. (2008) investigated the coupling of redox and acid-base interactions in ultrathin polyelectrolyte films containing poly(allylamine) with covalently attached osmium pyridine-bipyridine complexes. Their findings contribute to the understanding of charge regulation and transport properties in thin film materials, with potential applications in sensors and separation technologies (M. Tagliazucchi, E. Calvo, & I. Szleifer, 2008).

properties

IUPAC Name |

4-(prop-2-enylsulfamoyl)-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-2-10-17-22(20,21)13-8-6-12(7-9-13)15(19)18-14-5-3-4-11-16-14/h2-9,11,17H,1,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRUHMYWYQHSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(prop-2-enylsulfamoyl)-N-pyridin-2-ylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)